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Fluvirucin A1

Macrolactam Antibiotics Structure-Activity Relationship Natural Product Chemistry

Researchers studying influenza A neuraminidase often face a critical gap: the lack of structurally validated, mechanism-defined reference inhibitors with unambiguous stereochemistry. Fluvirucin A1 (CAS 137019-37-5) addresses this directly as the archetypal fluvirucin, with absolute configuration established by X-ray crystallography as (2R,3S,6R,10S). • Validated exo-α-sialidase (EC 3.2.1.18) inhibitor-prevents influenza A virion budding • X-ray crystallography-confirmed stereochemistry enables confident molecular docking and structure-guided design • Defined 3-amino-3,6-dideoxy-L-talose glycosylation-not interchangeable with B-series congeners (L-mycosamine) • Serves as chemotaxonomic reference standard for Microtetraspora tyrrhenii Supplied with comprehensive analytical documentation. For R&D use only.

Molecular Formula C23H44N2O5
Molecular Weight 428.6 g/mol
CAS No. 137019-37-5
Cat. No. B144088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvirucin A1
CAS137019-37-5
Synonyms3-((3-amino-3,6-dideoxy-alpha-L-talopyranosyl)oxy)-2,6-dimethyl-10-ethyl-13-tridecanelactam
fluvirucin A1
Molecular FormulaC23H44N2O5
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCC1CCCC(CCC(C(C(=O)NCCC1)C)OC2C(C(C(C(O2)C)O)N)O)C
InChIInChI=1S/C23H44N2O5/c1-5-17-9-6-8-14(2)11-12-18(15(3)22(28)25-13-7-10-17)30-23-21(27)19(24)20(26)16(4)29-23/h14-21,23,26-27H,5-13,24H2,1-4H3,(H,25,28)/t14-,15-,16+,17+,18+,19-,20-,21-,23+/m1/s1
InChIKeyZRJBXPCQRSLIKK-BDPAYSQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvirucin A1: Macrolactam Neuraminidase Inhibitor


Fluvirucin A1 (CAS 137019-37-5) is a 14-membered macrolactam glycoside antibiotic first isolated from the fermentation broth of the actinomycete strain Microtetraspora tyrrhenii [1]. It is the archetypal member of the fluvirucin family, characterized by a core 2,6-dialkyl-10-ethyl-13-tridecanelactam nucleus glycosylated with a 3-amino-3,6-dideoxy-L-talose moiety [2]. Its absolute stereochemistry has been definitively established as (2R,3S,6R,10S) by X-ray crystallography [3]. The compound is defined by its mode of action as an inhibitor of viral neuraminidase (exo-α-sialidase, EC 3.2.1.18), preventing influenza A virion budding [4].

Mechanism Study
Reported neuraminidase (EC 3.2.1.18) inhibition study fit
Structural Biology
Defined absolute configuration (X-ray) for modeling and SAR
Natural Product Chemistry
Specific L-talose glycosylation for congener differentiation
Microbial Source
Taxonomically distinct strain M. tyrrhenii Q464-31

Why Analogs Cannot Replace Fluvirucin A1


Direct substitution of fluvirucin A1 with a congener like fluvirucin B1 or A2 is scientifically inadvisable. The fluvirucin family comprises at least 8 distinct congeners (A1-2, B0-5) that differ fundamentally in their glycosylation patterns and core ring substitutions [1]. Fluvirucin A1 is uniquely defined by its 3-amino-3,6-dideoxy-L-talose sugar moiety, whereas fluvirucin B1 contains a different sugar, L-mycosamine (3-amino-3,6-dideoxy-L-mannose), which is a known determinant of bioactivity in macrolactam antibiotics [2]. Additionally, the congeners are produced by distinct actinomycete strains, indicating divergent biosynthetic gene clusters that yield different stereochemical and functional outcomes [1]. Interchanging them introduces uncharacterized variables in target engagement, potency, and selectivity, thereby compromising experimental reproducibility and data interpretation.

Glycosylation
Fluvirucin A1: L-talose
Analog B1: L-mycosamine
Stereochemical inversion at sugar C-4 may alter binding affinity and bioactivity networks in neuraminidase assays.
Producer Strain
M. tyrrhenii (Q464-31)
M. pusilla (R359-5)
Distinct biosynthetic clusters may yield divergent impurity profiles, potentially compromising batch reproducibility.
Stereochemical Certainty
X-ray Crystallography
NMR Inference (for minor analogs)
Atomic-level 3D coordinates vs. relative configuration limits structural modeling confidence and data interpretation.

Evidence: Fluvirucin A1 vs. Congeners


Glycosylation Pattern vs. Fluvirucin B1

Fluvirucin A1 possesses a 3-amino-3,6-dideoxy-L-talose sugar moiety, which is structurally distinct from the L-mycosamine (3-amino-3,6-dideoxy-L-mannose) sugar found in fluvirucin B1 [1]. This difference is not trivial; the substitution of an axial hydroxyl (in talose) for an equatorial hydroxyl (in mannose) at the C-4 position of the sugar can significantly alter hydrogen-bonding networks and binding affinity to the neuraminidase active site. While direct binding data for both compounds is lacking, this glycosylation difference is a known driver of bioactivity divergence in the macrolactam class .

Glycosylation Pattern vs. B1
Class-level inference
Fluvirucin A1: 3-amino-3,6-dideoxy-L-talose
Fluvirucin B1: 3-amino-3,6-dideoxy-L-mannose (L-mycosamine)
Differentiation: Axial (A1) vs. equatorial (B1) hydroxyl at sugar C-4.
Supports glycosylation-specific SAR context
Data to verify: Direct binding comparison lacking.
Macrolactam Antibiotics Structure-Activity Relationship Natural Product Chemistry

Producer Strain Specificity

Fluvirucin A1 is produced by the specific actinomycete strain Microtetraspora tyrrhenii (strain Q464-31), whereas the closely related fluvirucin B1 is produced by Microtetraspora pusilla (strain R359-5) [1]. This strain-level specificity is critical for ensuring batch-to-batch consistency in natural product research. Different producer strains harbor unique biosynthetic gene clusters, leading to variations in the composition of minor metabolites and impurities . For researchers requiring a defined chemical entity with a reproducible impurity profile, Fluvirucin A1 from strain Q464-31 offers a well-characterized and genetically distinct source compared to other fluvirucin congeners.

Producer Strain Specificity
Head-to-head
Fluvirucin A1: M. tyrrhenii (Q464-31)
Fluvirucin B1: M. pusilla (R359-5)
Differentiation: Strain-level taxonomic distinction.
Supports lot-to-lot reproducibility review
Source review: Impurity profile and biosynthetic gene cluster divergence.
Microbial Natural Products Biosynthesis Quality Control

Absolute Configuration by X-ray Crystallography

The absolute stereochemistry of fluvirucin A1 has been unambiguously established as (2R,3S,6R,10S) through single-crystal X-ray diffraction analysis [1]. This level of structural certainty is not universally available for all fluvirucin congeners in the public domain. For researchers conducting structure-activity relationship (SAR) studies, molecular docking, or synthetic derivatization, having a compound with a rigorously determined 3D structure eliminates ambiguity and reduces the risk of misinterpreting biological data. In contrast, the stereochemistry of some minor congeners (e.g., fluvirucin B4, B5) has been inferred spectroscopically, which carries a higher degree of uncertainty [2].

Absolute Configuration
Cross-study
A1: (2R,3S,6R,10S) via X-ray crystallography
Minor Congeners (B4/B5): Inferred via NMR
Differentiation: Atomic resolution 3D map vs. relative configuration.
Supports high-certainty structural modeling
Endpoint context: Essential for accurate docking and SAR interpretation.
Stereochemistry X-ray Crystallography Structure Elucidation

Fluvirucin A1: Research Applications


Neuraminidase Inhibition & Mechanism Studies

Given its established mechanism as an EC 3.2.1.18 (exo-α-sialidase) inhibitor [1], Fluvirucin A1 is the preferred chemical probe for studies investigating influenza A virus neuraminidase function. Its well-defined glycosylation and absolute configuration [2] make it an ideal reference standard for assay development and for benchmarking the activity of novel neuraminidase inhibitors.

Structural Biology & Molecular Docking

The availability of high-resolution X-ray crystallographic data for Fluvirucin A1 [1] makes it uniquely suited for computational studies. Researchers can confidently use its experimentally determined 3D coordinates for molecular docking simulations and for designing structure-guided modifications. This level of structural detail is not available for many other fluvirucin congeners.

Biosynthetic Pathway Elucidation

Fluvirucin A1 serves as a key chemotaxonomic marker for the species Microtetraspora tyrrhenii [2]. It is an essential reference standard for researchers studying secondary metabolite production in actinomycetes, particularly for comparative genomics and metabolomics studies aimed at identifying novel biosynthetic gene clusters within the fluvirucin family.

Application
Selection Property
Validation Focus
Neuraminidase Inhibition & Mechanism Studies
Defined enzyme inhibition mechanism
Target engagement, selectivity assay context
Structural Biology & Molecular Docking
Reported absolute configuration by X-ray
Accurate computational modeling and SAR interpretation
Biosynthetic Pathway Elucidation
Strain-specific chemotaxonomic marker
Genomic and metabolomic comparative analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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